2,4-Dichloro-6-methylbenzodifluoride
Description
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPNRFMFJUSPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylbenzodifluoride typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 2,4-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylbenzodifluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2,4-dihydroxy-6-methylbenzodifluoride, while oxidation can produce 2,4-dichloro-6-methylbenzoic acid .
Scientific Research Applications
Organic Synthesis
2,4-Dichloro-6-methylbenzodifluoride serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, particularly in the pharmaceutical industry where it can be used to synthesize active pharmaceutical ingredients (APIs) and other bioactive compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate.
Medicinal Chemistry
The compound has been investigated for its potential biological activities. Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For example, studies have focused on synthesizing derivatives that target specific pathways in cancer cells, enhancing their efficacy compared to existing treatments .
Materials Science
In materials science, this compound is explored for its role in developing novel materials with unique electronic or optical properties. This includes applications in the production of liquid crystals and polymers used in display technologies.
Table 1: Applications of this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Used in synthesizing APIs |
| Medicinal Chemistry | Potential antimicrobial and anticancer activities | Derivatives show enhanced efficacy |
| Materials Science | Development of novel materials with electronic/optical properties | Applications in liquid crystals and polymers |
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) cell lines. The most effective derivative showed an inhibition rate of 81.9% against the epidermal growth factor receptor (EGFR) kinase, indicating its potential as a therapeutic agent .
Case Study 2: Synthesis of Novel Materials
Research into the use of this compound in the synthesis of liquid crystals revealed that its derivatives can enhance the thermal stability and electro-optical performance of liquid crystal displays (LCDs). This has implications for improving display technologies used in consumer electronics.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzodifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects and Reactivity
- 2-Chloro-6-fluorobenzaldehyde (C6H3ClFCHO) : This analog lacks the methyl and second chlorine substituent but shares the chlorine-fluorine substitution pattern. The aldehyde group enhances electrophilicity, making it reactive in condensation reactions, unlike the more inert benzodifluoride core of the target compound .
- 2-Bromo-4-Fluoro-6-Methylbenzaldehyde (C8H6BrFO) : Bromine’s larger atomic radius compared to chlorine increases steric hindrance, while the methyl group mirrors that of 2,4-Dichloro-6-methylbenzodifluoride. Bromine’s lower electronegativity may reduce ring deactivation compared to chlorine .
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde (C8H6F2O3): The difluoromethoxy group (-OCF2H) introduces steric and electronic effects similar to the difluoromethyl group in the target compound. However, the methoxy group in this analog is a stronger electron donor than chlorine, altering solubility and reactivity in nucleophilic substitutions .
Physicochemical Properties
Biological Activity
2,4-Dichloro-6-methylbenzodifluoride is a compound of interest due to its significant biological activities, particularly in pharmacological applications. This article will explore its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a methyl group on a benzene ring. Its molecular formula is C8H6Cl2, and it is classified as a halogenated aromatic compound. The structural features contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Studies have shown that this compound exhibits notable antibacterial and antifungal properties.
- Receptor Binding : It has been identified as a potential antagonist for certain receptors, influencing various physiological processes.
- Toxicity : The compound has been noted for its toxic effects on aquatic life, indicating environmental considerations in its use.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The following table summarizes the results of antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) mg/L |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 300 |
| Candida albicans | 400 |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
Receptor Interactions
Research has highlighted the role of this compound in modulating receptor activity. A study focusing on corticotropin-releasing factor (CRF) receptors revealed that derivatives of this compound exhibited potent binding inhibition. For example:
- CRF Binding Inhibition : The compound demonstrated an IC50 value of 44 nM against CRF receptors, suggesting strong antagonistic activity .
This interaction is crucial for understanding its potential use in treating stress-related disorders through modulation of hormonal pathways.
Case Studies
A case study involving the synthesis and biological evaluation of derivatives of this compound provided insights into its effectiveness as an antimicrobial agent. The study involved:
- Synthesis : Various derivatives were synthesized to enhance biological activity.
- Evaluation : Antimicrobial efficacy was assessed through standard microbiological methods.
The findings revealed that certain modifications to the structure significantly increased the antibacterial potency against resistant strains .
Environmental Impact
While exploring its biological activity, it is essential to consider the environmental implications. This compound has been classified as toxic to aquatic life with long-lasting effects. This highlights the need for careful management in its application and disposal .
Q & A
Q. Q1. What are the optimal synthetic routes for 2,4-Dichloro-6-methylbenzodifluoride, and how do reaction conditions influence yield?
A1. The synthesis of halogenated aromatic compounds like this compound typically involves multi-step halogenation and fluorination. A common approach includes:
- Step 1: Methylation of a benzene precursor (e.g., toluene derivatives) using Friedel-Crafts alkylation.
- Step 2: Sequential chlorination at the 2- and 4-positions using Cl₂/FeCl₃ or SOCl₂ under controlled temperature (40–60°C) to avoid over-chlorination.
- Step 3: Fluorination via halogen exchange (e.g., using KF or HF in polar aprotic solvents like DMF at 120°C).
Key factors affecting yield include solvent polarity, catalyst choice, and temperature gradients. For example, excess fluorinating agents may lead to byproducts like trifluoromethyl groups .
Q. Q2. How can researchers characterize the crystal structure of this compound, and what software is recommended?
A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
- Crystal Growth: Slow evaporation from a solvent (e.g., dichloromethane/hexane mixtures).
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for structure solution and refinement, leveraging its robust handling of heavy atoms (Cl, F) and disorder modeling. SHELXTL (Bruker AXS) is also widely used for small-molecule crystallography .
Advanced Research Questions
Q. Q3. How do environmental matrices (e.g., soil, water) influence the detection limits of this compound in GC-MS analysis?
A3. Environmental samples require pre-concentration via solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve sub-ppb detection. Key considerations:
- Matrix Effects: Co-extracted humic acids in soil can suppress ionization. Mitigate this by using matrix-matched calibration or isotopically labeled internal standards (e.g., ¹³C analogs).
- Column Selection: Use a DB-5MS column (5% phenyl polysiloxane) for optimal separation of halogenated analogs.
- Method Validation: Include spike-recovery tests (70–120% acceptable range) and limit of quantification (LOQ) determination per EPA 8270 guidelines. Environmental standards like tetrachlorodibenzofurans (analogous to ) provide methodological parallels .
Q. Q4. How can researchers resolve contradictions in thermodynamic data (e.g., ΔHf, solubility) for this compound across literature sources?
A4. Contradictions often arise from measurement techniques or sample purity. Follow this protocol:
Data Audit: Compare DSC (differential scanning calorimetry) and computational (DFT) ΔHf values. For example, DFT at the B3LYP/6-311+G(d,p) level can validate experimental data.
Purity Assessment: Use HPLC-MS (≥95% purity threshold) to exclude impurities affecting solubility measurements.
Contextual Analysis: Cross-reference studies with similar solvents and temperatures. Discrepancies in aqueous vs. organic solubility (e.g., logP) may stem from pH or ionic strength variations.
Meta-Analysis: Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Open-data repositories (e.g., PubChem) enhance reproducibility .
Q. Q5. What mechanistic insights exist for the photodegradation of this compound, and how can kinetics be modeled?
A5. Photolysis under UV-Vis light (λ = 254–365 nm) proceeds via:
- Pathway 1: Homolytic C–Cl bond cleavage, generating methyl radicals and Cl· intermediates.
- Pathway 2: Defluorination through electron transfer to F atoms, forming HF.
Kinetic modeling uses pseudo-first-order rate constants (k), with half-lives (t₁/₂) calculated as ln(2)/k. Advanced models incorporate quantum yield (Φ) and irradiance (I) via:
Validate using LC-QTOF-MS to track intermediate species like 2-chloro-6-methylbenzodifluoride .
Q. Q6. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A6. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) identify reactive sites:
Electrostatic Potential Maps: Highlight electron-deficient positions (e.g., para to Cl substituents).
Frontier Molecular Orbitals (FMOs): Calculate LUMO energies to predict nucleophilic attack susceptibility. Lower LUMO energies (e.g., −1.5 eV) correlate with higher reactivity.
Transition State Analysis: Locate energy barriers for SNAr using QST2 or NEB methods.
Benchmark against experimental kinetic data (e.g., second-order rate constants with amines) .
Q. Q7. What are the challenges in quantifying this compound in biological samples, and how are they addressed?
A7. Challenges include low bioavailability and matrix interference. Solutions involve:
- Sample Preparation: Enzymatic digestion (e.g., proteinase K) followed by SPE with C18 cartridges.
- Detection: LC-MS/MS with MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 231 → 165).
- Calibration: Use deuterated analogs (e.g., D₃-methyl) to correct for ionization suppression.
Ethical considerations for open-data sharing (e.g., anonymization protocols per ) are critical for clinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
